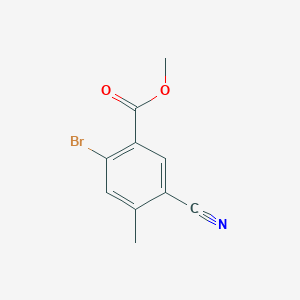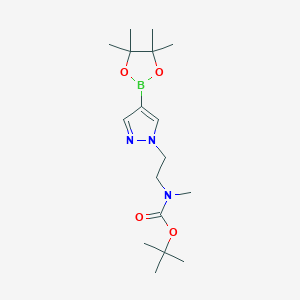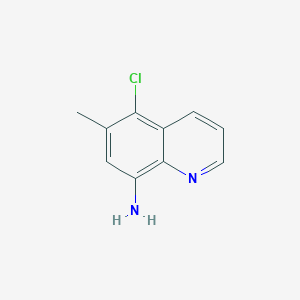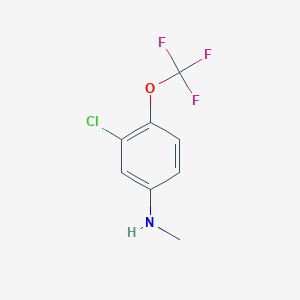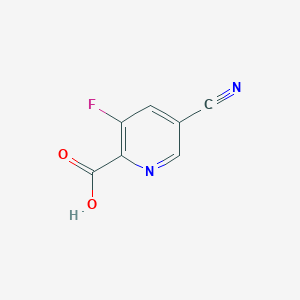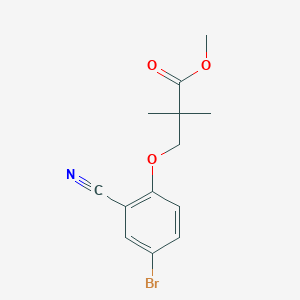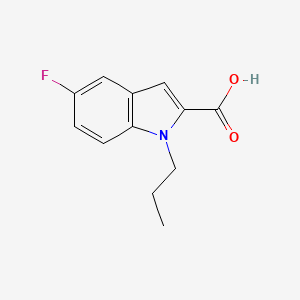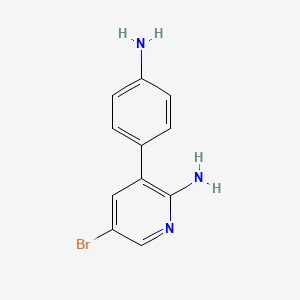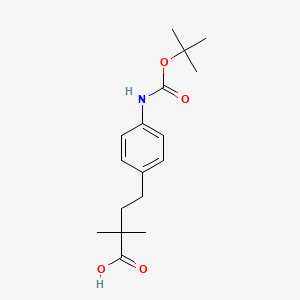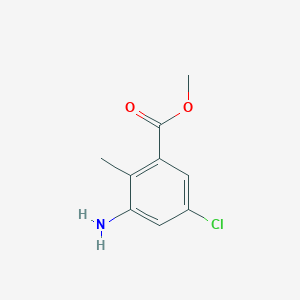![molecular formula C13H23NO3 B1403439 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol CAS No. 1403766-66-4](/img/structure/B1403439.png)
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
概要
説明
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
作用機序
Target of Action
The primary target of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold . This interaction is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . The stereochemical control of this interaction is crucial and is achieved in a desymmetrization process starting from achiral tropinone derivatives .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of tropane alkaloids . The enantioselective construction of an acyclic starting material allows the stereocontrolled formation of the bicyclic scaffold . This process is part of the preparation of the basic structure of the compound in a stereoselective manner .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with tropane alkaloids . The compound’s unique structure makes it a challenging scaffold to acquire , but it has significant potential in the field of drug discovery .
生化学分析
Biochemical Properties
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation to modulate its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function . These effects can be cell-type specific, with different cell lines showing varying responses to the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be reversible or irreversible depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
準備方法
The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its biological activity has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
類似化合物との比較
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol can be compared to other similar compounds within the azabicyclo[3.2.1]octane family, such as:
2-Azabicyclo[3.2.1]octane: This compound also features a nitrogen atom within its bicyclic structure and has similar biological activities.
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a methanol group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-9(8-15)11(14)7-6-10/h9-11,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDPTPUGDALBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124073 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-66-4 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
